5-(2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
5-(2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione: is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the nitrobenzylidene group adds to its chemical reactivity and potential for various applications.
Mechanism of Action
Target of Action
Thiazolidine derivatives, which this compound is a part of, have been known to exhibit diverse therapeutic and pharmaceutical activity . They have been used in probe design and have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
It is known that thiazolidine derivatives interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these compounds is thought to play a significant role in this enhancement .
Biochemical Pathways
Thiazolidine derivatives have been known to affect various biological targets . The diversity in the biological response of these compounds makes them a highly prized moiety .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives have been known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
It is known that the synthesis of thiazolidine derivatives involves considerations of green synthesis, atom economy, cleaner reaction profile, and catalyst recovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-nitrobenzaldehyde with thiazolidine-2,4-dione. This reaction is often carried out in the presence of a base such as sodium acetate in a solvent like glacial acetic acid . The reaction conditions usually involve refluxing the mixture to facilitate the condensation process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-(2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as sodium borohydride.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is used as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules that can be used in various chemical applications.
Biology and Medicine: This compound has shown potential in medicinal chemistry due to its biological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties . The presence of the thiazolidine ring is significant in drug design, as it can interact with various biological targets.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties provided by the thiazolidine and nitrobenzylidene groups.
Comparison with Similar Compounds
- 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 2-(substituted phenyl imino)-5-benzylidene-4-thiazolidinones
Comparison: 5-(2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is unique due to the presence of both the nitrobenzylidene and thiazolidine groups. This combination provides a distinct set of chemical and biological properties that are not found in similar compounds. For example, the nitro group enhances its reactivity and potential for biological activity, while the thiazolidine ring offers stability and the ability to interact with various biological targets .
Properties
IUPAC Name |
(5Z)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)/b8-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOOVMMYAYKAGI-YVMONPNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36140-65-5 | |
Record name | MLS002667754 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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